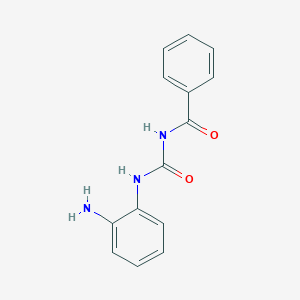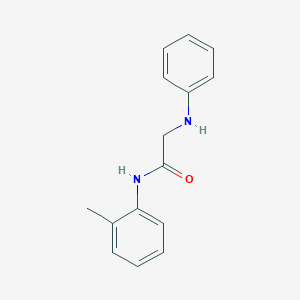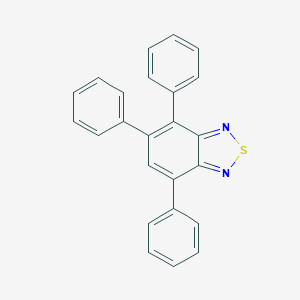![molecular formula C27H21ClO B282121 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether, also known as ACE, is a chemical compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential uses in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether is not fully understood, but it is believed to act as a sigma-1 receptor agonist, modulating the activity of this receptor and affecting downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the inhibition of cell proliferation. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether in lab experiments is its potential as a selective sigma-1 receptor ligand. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether, including further studies on its mechanism of action, the development of more potent analogs, and the evaluation of its potential therapeutic applications in various diseases. Additionally, there is potential for the use of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether as a tool in neuroscience research to better understand the role of the sigma-1 receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether involves several steps, including the reaction of 1-acenaphthenol with benzyl chloride, followed by the reaction of the resulting benzylated compound with 4-chlorobenzyl chloride. The final step involves the reaction of the resulting compound with ethyl magnesium bromide to yield 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C27H21ClO |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-2-ethoxyacenaphthylene |
InChI |
InChI=1S/C27H21ClO/c1-2-29-27-23-13-7-11-19-10-6-12-22(25(19)23)26(27)24(18-8-4-3-5-9-18)20-14-16-21(28)17-15-20/h3-17,24H,2H2,1H3 |
Clé InChI |
QDRQSWRAGVHKII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC3=C2C1=CC=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CCOC1=C(C2=CC=CC3=C2C1=CC=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)




